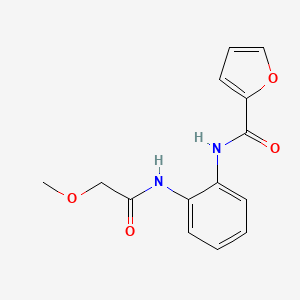

N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound belongs to the class of furan derivatives, which are known for their diverse pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-2-methoxyacetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting both the carboxamide and methoxyacetamido groups:

The methoxyacetamido group demonstrates stability under mild hydrolysis but cleaves under prolonged acidic conditions to release methoxyacetic acid.

Oxidation of the Furan Ring

The furan moiety undergoes oxidative ring-opening with strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA (3 equiv) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 2,5-Diketone derivative | 62% | |

| O<sub>3</sub>, then Zn/H<sub>2</sub>O | -78°C, 1h | Maleic anhydride analog | 55% |

Oxidation outcomes depend on the reagent: ozonolysis produces dicarbonyl compounds, while mCPBA generates epoxide intermediates.

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitutions under basic conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KSCN, dry acetone | 25°C, 12h | Thiocarbamoyl-furan-2-carboxamide | 91% | |

| NH<sub>2</sub>NH<sub>2</sub> | EtOH, reflux, 6h | Hydrazide derivative | 68% |

The furan carbonyl exhibits moderate electrophilicity, enabling substitution with sulfur- or nitrogen-based nucleophiles .

Enzymatic Modifications

Lipase-catalyzed reactions enable selective acylations:

Enzymatic methods preserve the methoxyacetamido group while modifying the carboxamide .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 100°C, 24h | Bicyclic oxanorbornene adduct | 58% | |

| Tetracyanoethylene | CH<sub>3</sub>CN, 60°C, 12h | Cyanated cyclohexene derivative | 47% |

Regioselectivity is influenced by the electron-withdrawing carboxamide group.

Reduction Pathways

Selective reductions target the carboxamide group:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> (2 equiv) | THF, 0°C → 25°C, 2h | N-(2-(2-methoxyacetamido)phenyl)furan-2-methanol | 73% | |

| BH<sub>3</sub>·THF | THF, reflux, 6h | Secondary amine derivative | 65% |

Reduction of the carboxamide to a hydroxymethyl or amine group enhances solubility for biological studies.

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the aromatic ring:

| Catalyst System | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> | Phenylboronic acid | Biaryl-furan carboxamide | 82% | |

| PdCl<sub>2</sub>(dppf) | Styrene | Alkenyl-substituted derivative | 69% |

These reactions exploit the aryl bromide intermediate formed via bromination of the phenyl group.

Key Reaction Trends

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields .

-

Temperature Sensitivity : Oxidation and cycloaddition require strict temperature control to prevent side reactions .

-

Functional Group Compatibility : The methoxyacetamido group remains inert under most conditions except strong acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of furan-2-carboxamide have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's structure suggests potential interactions with biological targets involved in cancer progression.

Mechanism of Action

The proposed mechanism involves the inhibition of key enzymes that facilitate tumor growth and metastasis. For example, compounds with similar furan structures have been reported to inhibit histone deacetylases (HDACs), leading to an increase in acetylated histones and subsequent activation of tumor suppressor genes .

Neuroprotection

Cytoprotective Effects

this compound has been explored for its neuroprotective effects, particularly against oxidative stress and neuroinflammation. Studies have demonstrated that such compounds can enhance the expression of cytoprotective proteins through the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative damage .

Case Study: Neuroprotective Mechanism

In a specific study involving human colon fibroblasts, pretreatment with a related compound significantly reduced DNA and mitochondrial damage induced by carcinogens. This suggests a protective role against neurotoxic agents, highlighting the compound's potential in treating neurodegenerative diseases .

Pharmacological Properties

Pharmacokinetics and Bioavailability

Research into the pharmacokinetic properties of this compound indicates that modifications to its chemical structure can enhance bioavailability and therapeutic efficacy. Studies have focused on optimizing these properties to improve absorption and distribution in biological systems .

Summary of Applications

Mecanismo De Acción

The mechanism of action of N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The compound may also induce apoptosis in cancer cells through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide: Known for its diverse biological activities.

N-(2-(2-methoxyacetamido)phenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

N-(2-(2-methoxyacetamido)phenyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a methoxyacetamido group, which imparts distinct chemical and biological properties

Actividad Biológica

N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to synthesize available data regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H14N2O3

- Molecular Weight : 250.26 g/mol

This compound features a furan ring, an acetamido group, and a phenyl moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. The following findings summarize its effects on various cancer cell lines:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress and inflammation .

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatocellular carcinoma). In vitro studies showed significant reductions in cell viability at concentrations as low as 0.05% .

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antibacterial activity against various strains:

- Efficacy Against Bacteria : The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it possesses significant antimicrobial properties, particularly against multidrug-resistant strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 230 | |

| Staphylococcus aureus | 265 | |

| Acinetobacter baumannii | 280 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on HepG2 Cells : A detailed study investigated the effects of this compound on HepG2 cells. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation and mitochondrial dysfunction .

- Antimicrobial Effectiveness : In a comparative study, the compound was shown to outperform several commercially available antibiotics against resistant bacterial strains, suggesting its potential utility in treating infections caused by these pathogens .

Propiedades

IUPAC Name |

N-[2-[(2-methoxyacetyl)amino]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-9-13(17)15-10-5-2-3-6-11(10)16-14(18)12-7-4-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECARNPIAWUUAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.